3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are a class of N-heterocyclic compounds with broad pharmacological relevance, including herbicidal, anticancer, and anti-inflammatory activities . The compound 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione features a pyrido[2,3-d]pyrimidine core substituted with a 4-nitrobenzyl group at position 1 and a 2-(indol-3-yl)ethyl chain at position 2.
Properties
Molecular Formula |
C24H19N5O4 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19N5O4/c30-23-20-5-3-12-25-22(20)28(15-16-7-9-18(10-8-16)29(32)33)24(31)27(23)13-11-17-14-26-21-6-2-1-4-19(17)21/h1-10,12,14,26H,11,13,15H2 |
InChI Key |
CLDVKVMBABUECW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrobenzyl group participates in nucleophilic substitution under controlled conditions. The electron-withdrawing nitro group activates the benzyl position for displacement reactions.
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C, 12 h (with thiols) | Substitution of nitrobenzyl group with thiol nucleophiles | 60-75% | |
| Amine alkylation | Et₃N, CH₃CN, reflux, 24 h | Quaternary ammonium salt formation at benzyl position | 45-50% |
Key findings:
-
Reaction efficiency depends on solvent polarity and base strength.
-
Steric hindrance from the indole-ethyl group limits reactivity at N1 position.
Reduction Reactions
The nitro group undergoes selective reduction without affecting other functional groups.
Characterization data:
-
IR : Disappearance of NO₂ asymmetric stretch at 1520 cm⁻¹
-
¹H NMR : New aromatic protons at δ 6.85-7.25 ppm (aminobenzyl)
Hydrolysis Reactions
The pyrimidine-dione core shows pH-dependent hydrolysis patterns.
Mechanistic insights:
-
Acid hydrolysis proceeds through protonation at N3 followed by ring scission .
-
Base-mediated degradation involves hydroxide attack at C2 carbonyl.
Cyclocondensation Reactions
The compound serves as a precursor for polycyclic systems through intramolecular cyclization.
Key observations:
-
Microwave-assisted conditions improve yields to 68% (150°C, 20 min) .
-
Products show enhanced fluorescence at λₑₓ 360 nm/λₑₘ 450 nm .
Photochemical Reactions
The nitrobenzyl group undergoes unique phototransformations under UV light.
| Light Source | Conditions | Reaction Outcome | Quantum Yield | Reference |
|---|---|---|---|---|
| UV-A (365 nm) | MeOH, N₂ atmosphere, 24 h | Nitro → Nitroso conversion with indole ring dimerization | Φ = 0.12 | |
| UV-C (254 nm) | Acetone, O₂ atmosphere, 6 h | Oxidative cleavage of indole ethyl chain → Pyrido[2,3-d]pyrimidine ketone | 72% conversion |
Stability data:
-
Compound shows 98% purity retention after 6 months at -20°C.
-
Aqueous solutions (pH 7.4) degrade with t₁/₂ = 14 days at 25°C.
Scientific Research Applications
3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The nitrophenyl group and pyrido[2,3-d]pyrimidine core also contribute to the compound’s overall activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s electronic properties can be inferred from structurally related pyrido[2,3-d]pyrimidines. Key comparisons include:
- Electronic Effects : The 4-nitrobenzyl group likely lowers the LUMO energy compared to methyl or hydroxybenzoyl substituents, enhancing electron-accepting capacity for redox-based herbicidal activity .
- Steric Effects : The bulky indole-ethyl chain may reduce binding affinity to compact active sites (e.g., Nicotiana tabacum PPO) compared to smaller substituents like methyl or fluorine .
Physicochemical Properties
- Thermal Stability : Nitro-substituted analogs (e.g., 1-(3-nitrophenyl)-3-methyl derivatives) exhibit melting points >230°C, suggesting high thermal stability .
Biological Activity
The compound 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in pharmacology. Its unique structure combines an indole moiety and a nitrobenzyl group within a pyrido[2,3-d]pyrimidine framework, suggesting diverse biological activities. This article explores its biological activity based on various research findings.
- Molecular Formula: C24H19N5O4
- Molecular Weight: 441.4 g/mol
- Structural Features:
- Indole moiety: Contributes to aromaticity and potential interaction with biological targets.
- Nitro group: Enhances electrophilic properties, potentially increasing reactivity with nucleophiles.
Biological Activities
Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit a wide range of biological activities. The specific compound under discussion has shown promise in several areas:
1. Antitumor Activity
Studies have demonstrated that similar compounds within the pyrido[2,3-d]pyrimidine class possess antitumor properties. For instance:
- Compound Comparison Table:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-(4-Chlorophenyl)-5-(1-methyl-1H-indol-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Structure | Antitumor |
| 5-(1-Methyl-1H-indol-3-yl)-6-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-2(1H)-one | Structure | Anti-inflammatory |
| 6-(4-Methoxyphenyl)-5-(1-methylindol-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one | Structure | Antibacterial |
The presence of the indole and nitrobenzyl substituents may enhance the antitumor efficacy compared to other derivatives lacking these features.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer progression (e.g., USP28), leading to reduced cell proliferation and altered cell cycle dynamics.
Case Studies
Recent studies have evaluated the biological effects of this compound and its analogs:
- Study on USP28 Inhibition: A related pyrido[2,3-d]pyrimidine derivative demonstrated potent inhibition of USP28 with an IC50 value of , showcasing its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. The combination of the indole and nitrobenzyl groups appears to enhance its biological activity significantly:
- Key Findings:
- The electron-withdrawing nature of the nitro group increases electrophilicity.
- The indole moiety contributes to π-stacking interactions with target proteins.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step alkylation and heterocyclic ring formation. A common approach includes:
- Step 1 : Condensation of a pyrimidine precursor (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with indole derivatives to introduce the indol-3-yl-ethyl group. This step may use acetic acid as a solvent .
- Step 2 : Alkylation of the intermediate with 4-nitrobenzyl chloride. This reaction is promoted by potassium carbonate in DMF at 60–80°C for 6–12 hours, achieving yields of ~70–85% .
- Critical Factors : Solvent polarity (DMF enhances nucleophilicity), base strength (K₂CO₃ vs. NaH), and temperature control to minimize side reactions (e.g., over-alkylation).
Q. Which spectroscopic methods are critical for confirming structural integrity, and what markers should researchers prioritize?
- ¹H NMR : Key signals include the indole NH proton (~10–12 ppm), aromatic protons from the 4-nitrobenzyl group (7.5–8.5 ppm), and methyl/methylene groups adjacent to the pyrimidine core (2.5–4.0 ppm). Splitting patterns help confirm substitution positions .
- IR Spectroscopy : Stretch frequencies for C=O (1670–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) validate the dione and nitrobenzyl moieties .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating loss of the nitrobenzyl group (-135 Da) .
Q. How can researchers optimize purification techniques for this compound?
- Column Chromatography : Use C18 reverse-phase columns with gradient elution (water:acetonitrile, 0.1% TFA) to resolve polar impurities. Retention times typically range from 15–25 minutes .
- Crystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals. Slow cooling (0.5°C/min) minimizes amorphous byproducts .
Advanced Research Questions
Q. How can reaction yields be improved during the alkylation of the pyrido[2,3-d]pyrimidine core?
- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions while maintaining solubility .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance the reactivity of the nitrobenzyl chloride .
- DoE (Design of Experiments) : Apply statistical models (e.g., Box-Behnken) to balance temperature, reaction time, and reagent stoichiometry. For example, a 72-hour reaction at 65°C with 1.2 equivalents of 4-nitrobenzyl chloride maximizes yield .
Q. How should researchers resolve discrepancies in spectral data between synthetic batches?
- Tautomerism Analysis : The pyrido[2,3-d]pyrimidine-dione system may exhibit keto-enol tautomerism, altering NMR peak positions. Use deuterated DMSO to stabilize tautomers and assign signals accurately .
- Impurity Profiling : LC-MS/MS can identify common byproducts, such as mono-alkylated intermediates or hydrolyzed nitro groups. Adjust reaction pH (<7) to suppress hydrolysis .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking Simulations : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding between the dione moiety and catalytic lysine residues .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity. The nitro group’s electron-withdrawing nature enhances binding affinity in similar pyrimidine derivatives .
Q. How can the indole moiety’s reactivity be leveraged for further functionalization?
- Electrophilic Substitution : Perform Friedel-Crafts acylation at the indole C2 position using acetyl chloride/AlCl₃. Monitor regioselectivity via HPLC .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl groups. Optimize Pd(PPh₃)₄ catalyst loading (2–5 mol%) and microwave irradiation (100°C, 30 min) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity in assays?
- Batch Consistency : Ensure purity >98% (HPLC) and verify stereochemistry (CD spectroscopy) if chiral centers exist.
- Solubility Effects : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation. Compare activity in PBS vs. cell culture media .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
